molecular formula C25H23N3O3 B2635050 2-amino-N-(2,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903313-09-7

2-amino-N-(2,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2635050
CAS No.: 903313-09-7
M. Wt: 413.477
InChI Key: OCFWUNLYTVLJIT-UHFFFAOYSA-N
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Description

2-amino-N-(2,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound is characterized by its unique structural features, including an indolizine core, a methoxybenzoyl group, and a dimethylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and an appropriate alkyne or nitrile.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using 3-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic substitution reaction, where the amino group of the indolizine reacts with 2,5-dimethylphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the methoxybenzoyl moiety, converting it to an alcohol.

    Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted indolizine derivatives depending on the reagents used.

Scientific Research Applications

2-amino-N-(2,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide: can be compared with other indolizine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group in the benzoyl moiety and the dimethyl groups on the phenyl ring can significantly affect the compound’s interaction with molecular targets, potentially leading to unique biological effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-amino-N-(2,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-15-10-11-16(2)19(13-15)27-25(30)21-20-9-4-5-12-28(20)23(22(21)26)24(29)17-7-6-8-18(14-17)31-3/h4-14H,26H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFWUNLYTVLJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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